molecular formula C18H17Cl2N3O4 B5067637 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine

1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine

Cat. No. B5067637
M. Wt: 410.2 g/mol
InChI Key: PMISWSOKBPDMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine, also known as CNPA, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has shown potential in various fields, including medicinal chemistry, pharmacology, and neuroscience. In

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine is not fully understood, but it is believed to act as a partial agonist or antagonist at certain receptors such as 5-HT1A and 5-HT7 receptors. It may also modulate the release and uptake of certain neurotransmitters such as serotonin and dopamine. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that this compound can modulate the activity of certain neurotransmitters and improve cognitive function in animal models. However, further studies are needed to validate these findings and determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine in lab experiments is its high potency and selectivity for certain receptors and neurotransmitters. This allows researchers to study the function of these targets with high precision and accuracy. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful dose optimization and safety measures must be taken to ensure the safety of researchers and experimental animals.

Future Directions

There are several future directions for the research and development of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine. One direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to study its mechanism of action and the exact biochemical and physiological effects of this compound. Additionally, further studies are needed to optimize the synthesis method of this compound and develop more potent and selective analogs.

Synthesis Methods

The synthesis of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine involves the reaction between 1-(2-chloro-4-nitrophenyl)piperazine and 4-chlorophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or chloroform under reflux conditions. After completion of the reaction, the product is isolated and purified by column chromatography or recrystallization.

Scientific Research Applications

1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine has been used in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In pharmacology, this compound has been used as a tool compound to study the function of certain receptors such as 5-HT1A and 5-HT7 receptors. In neuroscience, this compound has been used to investigate the role of certain neurotransmitters such as serotonin and dopamine in the regulation of behavior and mood.

properties

IUPAC Name

1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O4/c19-13-1-4-15(5-2-13)27-12-18(24)22-9-7-21(8-10-22)17-6-3-14(23(25)26)11-16(17)20/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMISWSOKBPDMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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